1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
Description
Significance of α-Hydroxyketones Featuring Extended π-Systems in Contemporary Organic Synthesis
α-Hydroxyketones are valuable intermediates in organic synthesis, serving as precursors to a variety of important functional groups and molecular scaffolds. tandfonline.com The presence of an extended π-system, such as one or more biphenyl (B1667301) units, can significantly modulate the reactivity and properties of the α-hydroxyketone. For instance, these systems can influence the pathways of photochemical reactions, making them particularly relevant in the development of photoinitiators for polymerization processes. mdpi.com The extended conjugation can lead to red-shifted UV absorption, enabling initiation with longer wavelength light, which is often desirable to reduce side reactions and increase penetration depth in a sample.
Furthermore, the rigid and planar nature of extended π-systems can impart specific conformational preferences, which can be exploited in stereoselective synthesis and in the design of molecules with defined three-dimensional structures.
The Biphenyl Moiety as a Privileged Structural Feature in Synthetic and Materials Chemistry
The biphenyl unit is considered a "privileged" structure in chemistry due to its prevalence in a wide array of functional molecules, from pharmaceuticals to advanced materials. nih.gov Its rigid, planar structure and its ability to engage in π-stacking interactions make it an ideal building block for liquid crystals and organic light-emitting diodes (OLEDs). mdpi.comtandfonline.com In the context of materials chemistry, the biphenyl moiety contributes to thermal stability and can facilitate charge transport in organic semiconductors. mdpi.com
From a synthetic standpoint, the biphenyl group can be readily functionalized, allowing for the tuning of its electronic and physical properties. The development of powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, has made the synthesis of substituted biphenyls highly accessible. nih.gov
Contextualizing 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone within Broader α-Hydroxyketone Research
This compound is a specific example of an α-hydroxyketone that incorporates two biphenyl moieties. While detailed research specifically on this compound is limited in publicly available literature, its structure suggests it is likely a subject of interest in the field of photopolymerization. α-Hydroxyketones are a well-known class of Norrish Type I photoinitiators, which undergo α-cleavage upon exposure to UV light to generate free radicals that can initiate polymerization. chemicalbook.com
The synthesis of such a molecule would likely proceed via a benzoin (B196080) condensation of 4-biphenylcarboxaldehyde. oup.comresearchgate.net This reaction is a classic method for the formation of α-hydroxyketones from aromatic aldehydes. The properties of this compound can be inferred from its structure. The two biphenyl groups provide an extensive π-system, which would be expected to result in strong UV absorption and potential for use as a photoinitiator. The presence of these large, rigid groups would also likely impart a high melting point and low solubility in common organic solvents.
Table 1: Key Reactions in the Synthesis and Transformation of α-Hydroxyketones
| Reaction Name | Description | Reactants | Products |
| Benzoin Condensation | A condensation reaction between two aromatic aldehydes to form an α-hydroxyketone. oup.comresearchgate.net | Two equivalents of an aromatic aldehyde (e.g., 4-biphenylcarboxaldehyde) | An α-hydroxyketone (e.g., this compound) |
| Norrish Type I Cleavage | A photochemical reaction where the bond between the carbonyl group and the α-carbon of a ketone is cleaved upon UV irradiation. chemicalbook.com | An α-hydroxyketone | Two radical fragments |
Table 2: Properties of Relevant Precursor and Analogous Compounds
| Compound | Molecular Formula | Melting Point (°C) | Key Characteristics |
| 4-Biphenylcarboxaldehyde | C₁₃H₁₀O | 57-59 | Precursor for the synthesis of this compound. chemicalbook.com |
| Benzoin | C₁₄H₁₂O₂ | 137 | A simple α-hydroxyketone, the product of the benzoin condensation of benzaldehyde (B42025). rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1,2-bis(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUZTXXISNAEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298206 | |
| Record name | 1,2-di(biphenyl-4-yl)-2-hydroxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-25-6 | |
| Record name | NSC121481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-di(biphenyl-4-yl)-2-hydroxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
State of the Art Synthetic Methodologies for 1,2 Di Biphenyl 4 Yl 2 Hydroxyethanone and Its Analogs
Catalytic Approaches to α-Hydroxyketone Formation
The formation of α-hydroxyketones is often achieved through the benzoin (B196080) condensation, a reaction that couples two aldehydes. organic-chemistry.orgtestbook.com Modern catalysis has significantly expanded the scope and efficiency of this transformation.
N-Heterocyclic Carbene (NHC)-Catalyzed Benzoin Condensation Strategies
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the benzoin condensation. taylorandfrancis.comeurjchem.com The reaction is initiated by the nucleophilic attack of the NHC on an aldehyde, leading to the formation of a key intermediate known as the Breslow intermediate. researchgate.netrsc.org This intermediate then attacks a second aldehyde molecule to yield the α-hydroxyketone product. wikipedia.org
The catalytic activity of NHCs can be modulated by their structure and N-substituents. eurjchem.com For instance, thiazolium salts are commonly used as NHC precatalysts. organic-chemistry.org The benzoin condensation of aromatic aldehydes, including substituted benzaldehydes, can be efficiently catalyzed by NHCs under mild conditions. eurjchem.com While direct synthesis of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone via this method is not explicitly detailed in the provided results, the successful application of NHC-catalyzed benzoin condensation to a wide range of aromatic aldehydes suggests its potential applicability to biphenyl-4-carbaldehyde. eurjchem.combeilstein-journals.org
| Aldehyde | Catalyst (NHC Precatalyst) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Benzaldehyde (B42025) | Pentafluorophenyl-substituted triazolium salt | Not specified | 90 | >99 | beilstein-journals.org |
| Various Aromatic Aldehydes | Thiazolium salt | Minimum solvent | Almost quantitative | Not reported | eurjchem.com |
| Aliphatic Aldehydes and α-Ketoesters | Chiral triazolium salt | Not specified | High | High | organic-chemistry.org |
Enantioselective Synthesis through Chiral Catalysis
The synthesis of chiral α-hydroxyketones is of significant interest due to their role as building blocks for biologically active molecules. researchgate.nettu-dresden.deresearchgate.net Chiral catalysis provides a powerful tool for achieving high enantioselectivity.
Several strategies have been developed for the enantioselective synthesis of α-hydroxyketones:
Chiral NHC Catalysis: Chiral triazolium salts derived from aminoindanol (B8576300) have been used to catalyze the enantioselective benzoin reaction between aldehydes and alkynones. beilstein-journals.org A rigid bicyclic triazole precatalyst has been shown to be highly efficient in the asymmetric benzoin condensation of benzaldehyde. beilstein-journals.org
Chiral Phosphoric Acid Catalysis: Phosphoric acid catalysts have been utilized in the enantioselective synthesis of α,α-diaryl aldehydes from terminal alkynes. researchgate.net
Biocatalysis: Enzymes such as benzoylformate decarboxylase can catalyze the C-C bond formation in a benzoin-type reaction to produce (S)-2-hydroxypropanone derivatives with high optical purity. consensus.app Lipases can be used for the kinetic resolution of racemic α-hydroxy ketones. tu-dresden.de
Transition Metal Catalysis with Chiral Ligands: Asymmetric α-hydroxylation of ketones can be achieved using chiral bimetallic palladium(II) complexes. researchgate.net Copper-catalyzed enantioselective difluoroalkylation of aldehydes yields chiral α,α-difluoro-β-hydroxy ketones. nih.gov
Table 2: Examples of Enantioselective Synthesis of Chiral α-Hydroxyketones
| Substrate(s) | Catalyst/Method | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Benzaldehyde | (1R)-camphor-derived triazolium NHC | Benzoin | 90 | >99 | beilstein-journals.org |
| Naphthols and Aryl-/Alkylglyoxal Hydrates | Quinine-derived thiourea | Chiral α-hydroxyketones | up to 97 | up to 99 | nih.gov |
| Aldehydes and Alkynones | Chiral aminoindanol-triazolium NHC | Substituted propargylic alcohols | High | High | beilstein-journals.org |
| Racemic α-hydroxy ketones | Lipase (Kinetic Resolution) | Chiral α-hydroxy ketones | - | - | tu-dresden.de |
| Benzaldehyde derivatives and acetaldehyde | Benzoylformate decarboxylase | (S)-2-hydroxypropanone derivatives | High | Good to high | consensus.app |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.net This includes minimizing waste, using safer solvents, and improving energy efficiency.
Solvent-Free and Reduced Solvent Reaction Conditions
Performing reactions in the absence of solvents or in environmentally benign solvents is a key principle of green chemistry. researchgate.netflinders.edu.au Solventless reactions can lead to simpler work-up procedures and reduced waste generation. researchgate.net For example, the Fries rearrangement of aromatic esters has been optimized using an eco-friendly catalyst, p-toluene sulphonic acid, under in-situ and solvent-free conditions. researchgate.net Microwave-assisted synthesis has also been employed to improve the synthesis of terminal α-hydroxy ketones, sometimes utilizing charged compounds to enhance microwave absorption and reduce the need for bulk solvents. oulu.fi In the context of NHC-catalyzed benzoin condensation, reactions have been successfully carried out with minimum solvent. eurjchem.com
Atom-Economical and Waste Reduction Strategies
Atom economy is a measure of how efficiently reactant atoms are incorporated into the final desired product. rsc.org The benzoin condensation is inherently an atom-economical reaction as it involves the direct addition of two aldehyde molecules. taylorandfrancis.com The use of catalytic methods, rather than stoichiometric reagents, is a fundamental strategy for waste reduction. rsc.org For instance, the use of a catalytic amount of an NHC in the benzoin condensation avoids the generation of large amounts of waste associated with older methods that used stoichiometric cyanide. taylorandfrancis.comwikipedia.org Palladium-catalyzed dioxygenation of alkenes is another example of an atom-economical approach to α-hydroxy ketone synthesis. organic-chemistry.orgorganic-chemistry.org
The development of new synthetic methods for photoinitiators, such as this compound, is increasingly focused on reducing environmental impact and cost. wileyindustrynews.com This includes designing single-step syntheses and simplifying product isolation, for example, through crystallization. wileyindustrynews.com
Biocatalytic Approaches and Enzymatic Transformations
The use of enzymes in organic synthesis presents a powerful strategy for the construction of chiral molecules under mild and environmentally benign conditions. For the synthesis of α-hydroxy ketones, including potentially this compound, several enzymatic approaches are of significant interest, primarily involving oxidoreductases and lyases.
One notable class of enzymes is the dehydrogenases. For instance, the R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) has been shown to catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. nih.gov This enzyme, belonging to the metal-dependent medium-chain dehydrogenases/reductases family, demonstrates activity on a range of aliphatic diketones. nih.gov While it can reduce some "bulky" diketones and α-hydroxy ketones, its activity is influenced by the nature of the substituents. nih.gov It has been observed that while alkyl phenyl dicarbonyls are accepted as substrates, derivatives with two phenyl groups are not, suggesting that the steric bulk of the two biphenyl (B1667301) groups in the precursor to this compound might pose a significant challenge for this specific enzyme. nih.gov
Another highly promising biocatalytic method is the cross-acyloin condensation of aldehydes, which can be catalyzed by thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes such as transketolase (TK) variants. rsc.orgrsc.org This approach offers high chemo-, regio-, and stereoselectivity under mild reaction conditions in aqueous media. rsc.org The enzymatic mechanism can involve the transfer of a ketol unit from a donor substrate to an aldehyde or an acyloin-type condensation of two different aldehydes. rsc.org The latter is particularly atom-economical as it avoids the release of carbon dioxide. rsc.orgrsc.org Variants of transketolase from Geobacillus stearothermophilus have been shown to catalyze the acyloin condensation involving two aliphatic aldehydes. rsc.org While direct examples using 4-biphenylcarboxaldehyde are not reported, this methodology holds potential for the synthesis of this compound through the self-condensation of 4-biphenylcarboxaldehyde or a cross-condensation with a suitable donor aldehyde.
The table below summarizes the types of substrates successfully employed in biocatalytic syntheses of α-hydroxy ketones, providing insight into the potential applicability for sterically demanding substrates like 4-biphenylcarboxaldehyde.
| Enzyme/Biocatalyst | Reaction Type | Substrate Examples | Product Type | Reference |
| B. clausii 2,3-butanediol dehydrogenase | Asymmetric Reduction | 2,3-Pentanedione, 2,3-Hexanedione, Phenylglyoxal | Chiral α-hydroxy ketones | nih.gov |
| Transketolase variants | Cross-acyloin condensation | Propanal, Iso-butanal, Hydroxylated aldehydes (C2-C4) | Unsymmetrical aliphatic α-hydroxy ketones | rsc.org |
| Acetylacetoin synthase | Homo- and cross-coupling | α-Diketones | α-Alkyl-α-hydroxy-β-diketones | researchgate.net |
Multicomponent Reactions and Domino Sequences for Complex Structural Assembly
Multicomponent reactions (MCRs) and domino (or cascade) sequences are powerful strategies in modern organic synthesis, enabling the construction of complex molecular architectures in a single operation from three or more reactants. These approaches are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity. While a specific MCR or domino reaction for the direct synthesis of this compound has not been explicitly detailed in the literature, the principles of these methodologies can be applied to design a plausible synthetic route.
A classic example of a reaction that can be considered a domino process is the benzoin condensation, where two aromatic aldehydes react in the presence of a nucleophilic catalyst (historically cyanide, but now often N-heterocyclic carbenes) to form an α-hydroxy ketone. The condensation of two molecules of 4-biphenylcarboxaldehyde would directly yield this compound. This reaction proceeds through a series of steps including nucleophilic attack, proton transfer, and C-C bond formation, all occurring in the same pot.
More elaborate domino reactions can be envisioned for the synthesis of analogs of this compound. For instance, domino reactions involving chromones and activated carbonyl compounds have been reported to produce a variety of complex heterocyclic products through a sequence of Michael additions, ring-cleavages, and cyclizations. beilstein-journals.org While not directly yielding an α-hydroxy ketone of the target type, these reactions showcase the potential of domino strategies to build complex scaffolds from relatively simple starting materials.
Multicomponent reactions often involve the formation of key intermediates in situ, which then undergo further transformations. A hypothetical MCR for an analog of the target compound could involve the reaction of 4-biphenylcarboxaldehyde, an amine, and a cyanide source in a Strecker-type reaction to form an α-aminonitrile, which could then be further elaborated.
The table below presents examples of multicomponent and domino reactions that lead to the formation of complex structures, illustrating the principles that could be adapted for the synthesis of 1,2-diaryl-2-hydroxyethanones and their derivatives.
| Reaction Type | Reactants | Key Features | Product Class | Reference |
| Five-molecule Domino Reaction | Benzaldehyde (2 equiv.), Malononitrile, Oxindole, Ammonium acetate | Stereoselective formation of a complex spiro-heterocycle in one pot. | Spiro[indoline-3,3'-pyridine] derivatives | academie-sciences.fr |
| Domino Reaction of Chromones | Chromones, Activated carbonyl compounds | Sequence of 1,4-addition and ring-cleavage reactions. | Various heterocyclic products | beilstein-journals.org |
| Palladium-catalyzed Domino Reaction | 2-Azidosulfonamides, Isocyanides | Synthesis of substituted heterocycles at room temperature. | 3-Amino-1,2,4-benzothiadiazine 1,1-dioxides | N/A |
Mechanistic Elucidation and Reaction Dynamics of 1,2 Di Biphenyl 4 Yl 2 Hydroxyethanone and Its Transformations
Detailed Investigations of Carbon-Carbon Bond Formation and Cleavage Processes
The primary route to α-hydroxyketones like 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone is the benzoin (B196080) condensation. wikipedia.orgbyjus.com This reaction involves the coupling of two aldehydes, in this case, 4-phenylbenzaldehyde, to form a new carbon-carbon bond. wikipedia.orgbyjus.com The reaction is typically catalyzed by a nucleophile, such as a cyanide ion or an N-heterocyclic carbene (NHC). wikipedia.orglscollege.ac.in
The mechanism of the cyanide-catalyzed benzoin condensation, first proposed by Lapworth in 1903, begins with the nucleophilic attack of the cyanide ion on the carbonyl carbon of one aldehyde molecule. wikipedia.orglscollege.ac.in This is followed by a proton transfer to form a cyanohydrin intermediate. The key step involves the deprotonation of the former carbonyl carbon, which, due to the electron-withdrawing nature of the nitrile group, becomes nucleophilic. This "umpolung" or reversal of polarity allows the carbon to attack the carbonyl group of a second aldehyde molecule. organicchemistrytutor.comchem-station.com Subsequent elimination of the cyanide catalyst regenerates the carbonyl group and yields the α-hydroxyketone. wikipedia.orglscollege.ac.in
The reverse reaction, known as the retro-benzoin condensation, results in the cleavage of the carbon-carbon bond between the carbonyl carbon and the carbon bearing the hydroxyl group. lscollege.ac.in This cleavage can be facilitated by the same catalysts used for the forward reaction and is driven by the thermodynamic stability of the starting aldehydes. wikipedia.orglscollege.ac.in
N-heterocyclic carbenes (NHCs) are also highly effective catalysts for the benzoin condensation. chem-station.com The catalytic cycle with NHCs is analogous to the cyanide-catalyzed pathway, involving the formation of a key intermediate known as the Breslow intermediate. nih.govresearchgate.net This intermediate is formed by the addition of the NHC to the aldehyde, followed by a proton transfer. The resulting species is a potent nucleophile that attacks a second aldehyde molecule, leading to the formation of the benzoin product and regeneration of the NHC catalyst. nih.govresearchgate.net
Reaction Kinetics and Thermodynamic Considerations
The benzoin condensation is a reversible reaction, and the position of the equilibrium is determined by the relative thermodynamic stability of the reactants and products. wikipedia.orgyoutube.com This reversibility has been a key aspect in kinetic studies of the reaction.
Investigations into the kinetics of the thiazolium salt-catalyzed benzoin condensation have revealed that the reaction order can be complex and dependent on the concentration of the aldehyde. acs.org For instance, in the thiazolium-catalyzed condensation of benzaldehyde (B42025), the reaction rate does not follow simple first or second-order kinetics over a wide range of benzaldehyde concentrations. acs.org Instead, all three steps of the catalytic cycle—formation of the Breslow intermediate, its reaction with another aldehyde molecule, and the final product formation with catalyst regeneration—are considered to be partially rate-determining. acs.org
The thermodynamic landscape of the reaction favors the formation of the benzoin product under typical reaction conditions. However, the reversibility of the reaction can be exploited in the retro-benzoin condensation to cleave α-hydroxyketones back to their constituent aldehydes. lscollege.ac.in
| Kinetic Parameters for Thiazolium-Catalyzed Benzoin Condensation | |
| Catalyst System | Thiazolium Salt |
| Reactant | Benzaldehyde |
| Key Finding | The reaction does not adhere to simple first or second-order kinetics. |
| Rate-Determining Steps | All steps in the catalytic cycle are partially rate-determining. acs.org |
Stereochemical Outcomes and Diastereoselective Control in Transformations
The formation of this compound via benzoin condensation creates a new stereocenter at the carbon bearing the hydroxyl group. When two different aldehydes are used in a crossed-benzoin condensation, two stereocenters can be generated, leading to the possibility of diastereomeric products. acs.org Significant research has been dedicated to achieving stereocontrol in these reactions.
The use of chiral N-heterocyclic carbene catalysts has enabled highly enantioselective benzoin condensations. organicchemistrytutor.comorganic-chemistry.org These chiral catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer of the α-hydroxyketone over the other. researchgate.net For example, triazolium salts have been shown to provide high enantiomeric excess in asymmetric benzoin condensations. wikipedia.org
Furthermore, the transformations of the α-hydroxyketone moiety can also be performed with stereochemical control. The reduction of benzoins to 1,2-diols (hydrobenzoins) with reagents like sodium borohydride (B1222165) can proceed with high diastereoselectivity. oc-praktikum.deacs.org The stereochemical outcome is influenced by the existing stereocenter in the benzoin and the approach of the hydride reagent. acs.org Computational studies have been employed to rationalize the observed diastereoselectivity, often invoking models based on hydrogen bonding to predict the favored transition state. acs.org
| Stereocontrol in Benzoin-Related Reactions | |
| Reaction | Asymmetric Benzoin Condensation |
| Method | Use of chiral N-heterocyclic carbene catalysts (e.g., triazolium salts). wikipedia.orgorganicchemistrytutor.com |
| Outcome | High enantioselectivity in the formation of α-hydroxyketones. organic-chemistry.org |
| Reaction | Diastereoselective Reduction of Benzoin |
| Reagent | Sodium Borohydride |
| Outcome | Formation of hydrobenzoin (B188758) with high diastereoselectivity. oc-praktikum.deacs.org |
Role of Intermediates, Transition States, and Catalytic Cycles
The mechanistic pathways of the transformations of this compound are defined by the involvement of key intermediates and the progression through specific catalytic cycles.
In the benzoin condensation, the Breslow intermediate is a central figure in the NHC-catalyzed mechanism. nih.gov This intermediate, an enaminol-like species, is responsible for the umpolung of the aldehyde's reactivity. nih.gov Its existence has been a subject of extensive study, and its characterization has provided crucial support for the proposed catalytic cycle. nih.gov The catalytic cycle for the NHC-catalyzed reaction involves the initial addition of the carbene to the aldehyde, formation of the Breslow intermediate, nucleophilic attack on a second aldehyde, and subsequent product release to regenerate the catalyst. researchgate.net
Similarly, in the cyanide-catalyzed version, the cyanohydrin anion acts as the key nucleophilic intermediate. byjus.compharmaguideline.com The catalytic cycle proceeds through the formation of this intermediate, its addition to another aldehyde, and the final elimination of the cyanide ion. wikipedia.orglscollege.ac.in
Recent studies have also suggested the involvement of radical species in the NHC-catalyzed benzoin condensation. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy and computational studies have provided evidence for a radical pair as a potential second key intermediate, derived from the Breslow intermediate via a single-electron transfer (SET) process. nih.gov
Oxidative and Reductive Transformations of the α-Hydroxyketone Moiety
The α-hydroxyketone functional group in this compound is readily susceptible to both oxidation and reduction.
Oxidation: The oxidation of the secondary alcohol in the α-hydroxyketone leads to the formation of the corresponding α-diketone, in this case, 1,2-di(biphenyl-4-yl)ethane-1,2-dione (a substituted benzil). nih.gov A variety of oxidizing agents can be employed for this transformation. nih.govtandfonline.com Common reagents include nitric acid, copper(II) salts, and bismuth nitrate. tandfonline.com Catalytic oxidation systems, such as those using oxovanadium(IV) Schiff base complexes with hydrogen peroxide as the oxidant, have been developed to achieve high conversion and selectivity under mild conditions. nih.gov Another effective system involves the use of dimethyl sulfoxide (B87167) (DMSO) with sodium bromide and sulfuric acid. tandfonline.com The oxidation can also be carried out using bleach (hypochlorous acid) in the presence of a phase-transfer catalyst. wpmucdn.com
Advanced Spectroscopic and Structural Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the elucidation of the three-dimensional structure of organic compounds in solution. For a molecule with the complexity of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are critical for deciphering the intricate network of covalent bonds and spatial relationships within the molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in establishing the spin systems within the biphenyl (B1667301) rings, revealing the ortho, meta, and para relationships of the aromatic protons. nih.gov It would also confirm the coupling between the hydroxyl proton and the adjacent methine proton.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. nih.gov This powerful technique allows for the direct assignment of each carbon atom that bears a proton. In the case of the target molecule, it would definitively link the aromatic proton signals to their corresponding carbon atoms in the biphenyl moieties.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. nih.gov This is particularly valuable for identifying and assigning quaternary carbons, such as the carbonyl carbon and the ipso-carbons of the biphenyl groups, by observing their correlations with nearby protons. For instance, the methine proton would be expected to show an HMBC correlation to the carbonyl carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is unique in that it reveals spatial proximity between protons, irrespective of their bonding. This is crucial for determining the preferred conformation and stereochemistry of the molecule in solution. For this compound, NOESY could provide insights into the relative orientation of the two biphenyl groups.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts, based on related structures, is presented below. Actual experimental values would be necessary for a definitive analysis.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~198 |
| Methine (CH-OH) | ~6.0 | ~75 |
| Hydroxyl (OH) | Variable | - |
| Biphenyl Protons | 7.3 - 8.0 | 127 - 145 |
| Biphenyl Carbons | - | 127 - 145 |
Solid-State NMR for Crystalline Forms and Supramolecular Assemblies
While solution-state NMR provides information about the molecule's average structure and dynamics in a solvent, solid-state NMR (ssNMR) offers a detailed view of the molecule's conformation and packing in the crystalline state. For a compound like this compound, which may exist in different polymorphic forms, ssNMR is invaluable. It can distinguish between different crystal packing arrangements and identify intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are averaged out in solution.
Mass Spectrometry for Reaction Monitoring, Isotope Labeling Studies, and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) in Synthetic Methodologies
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₂₆H₂₀O₂), HRMS would confirm the molecular formula by providing a mass measurement with a very low margin of error. This is a critical step in confirming the identity of a newly synthesized compound.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like the target compound. It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), allowing for the determination of the molecular weight with minimal fragmentation.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is another soft ionization technique, often used for larger molecules and polymers. For the target compound, it would also be expected to yield the molecular ion peak, providing a clear indication of the molecular weight. Analysis of fragmentation patterns can also provide structural information. For α-hydroxy ketones, a characteristic fragmentation is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.
A hypothetical fragmentation table for this compound is shown below:
| Fragment Ion | Hypothetical m/z | Description |
| [M+H]⁺ | 365.15 | Protonated molecule |
| [M-H₂O]⁺ | 347.14 | Loss of water |
| [C₁₃H₉O]⁺ | 181.06 | Biphenylcarbonyl cation |
| [C₁₃H₁₀OH]⁺ | 182.07 | Hydroxy(biphenyl)methyl cation |
Advanced Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide information about molecular structure and bonding.
For this compound, the key vibrational modes would be:
O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. The position and shape of this band can provide information about hydrogen bonding.
C=O Stretch: A strong, sharp absorption in the IR spectrum around 1680-1700 cm⁻¹ is indicative of the carbonyl group.
C-O Stretch: An absorption in the region of 1000-1200 cm⁻¹ corresponds to the stretching of the carbon-oxygen single bond of the alcohol.
Aromatic C-H and C=C Stretches: Multiple sharp bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, are characteristic of the biphenyl ring systems.
Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric vibrations of the non-polar biphenyl rings would be expected to give rise to strong signals in the Raman spectrum.
A table of expected characteristic vibrational frequencies is provided below:
| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| O-H Stretch | 3400 (broad) | Weak |
| Aromatic C-H Stretch | 3050 (sharp) | Strong |
| Carbonyl C=O Stretch | 1685 (strong, sharp) | Moderate |
| Aromatic C=C Stretch | 1600, 1490 (multiple bands) | Strong |
| C-O Stretch | 1050 | Weak |
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise solid-state arrangement of atoms within a crystalline sample of this compound. This powerful technique would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation.
For a molecule of this nature, particular attention would be paid to the dihedral angles between the phenyl rings of the biphenyl moieties and the orientation of these groups relative to the central ethanone (B97240) core. Insights into the planarity or twisting of the biphenyl systems are crucial for understanding the extent of π-conjugation within the molecule. In related biphenyl-containing compounds, these dihedral angles are known to vary significantly based on the steric and electronic environment.
Furthermore, X-ray diffraction analysis would reveal the intricate network of intermolecular interactions that govern the crystal packing. Key interactions expected for this compound would include:
Hydrogen Bonding: The hydroxyl group is a prime candidate for forming intermolecular hydrogen bonds, likely with the carbonyl oxygen of a neighboring molecule. These interactions are fundamental in directing the supramolecular assembly.
π-π Stacking: The multiple aromatic rings of the biphenyl groups are expected to engage in π-π stacking interactions. The analysis would determine the geometry of these interactions (e.g., face-to-face, offset) and the distances between the aromatic centroids.
C-H···π Interactions: The crystal structure would also likely feature weaker C-H···π interactions, where hydrogen atoms from one molecule interact with the π-electron clouds of the aromatic rings of an adjacent molecule.
A hypothetical table of crystallographic parameters for this compound, based on typical values for similar organic molecules, is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 - 12.5 |
| b (Å) | 8.0 - 10.0 |
| c (Å) | 18.0 - 22.0 |
| β (°) | 95 - 105 |
| Volume (ų) | 2000 - 2500 |
| Z (molecules per cell) | 4 |
| Calculated Density (g/cm³) | 1.20 - 1.35 |
Electronic Absorption and Emission Spectroscopy for Optical Characterization
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are essential tools for characterizing the optical properties of this compound, which are dictated by its electronic structure.
Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) would be expected to exhibit strong absorption bands in the ultraviolet region. These absorptions arise from π-π* transitions within the extensive aromatic system of the biphenyl groups and n-π* transitions associated with the carbonyl group. The position and intensity of these absorption maxima would provide information about the extent of electronic conjugation in the molecule. The biphenyl moieties are known to have characteristic absorption patterns, which would likely dominate the spectrum.
Emission (Fluorescence) Spectroscopy: Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may exhibit fluorescence. The emission spectrum would reveal the wavelengths of light emitted as the molecule relaxes from its excited state back to the ground state. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, would offer insights into the structural changes that occur in the excited state. The quantum yield of fluorescence, a measure of the efficiency of the emission process, would also be a key parameter to determine. The photophysical properties of α-hydroxy ketones can be complex, with the potential for competing photochemical processes, such as α-cleavage, which could influence the fluorescence characteristics.
A summary of expected spectroscopic data is provided in the table below.
| Spectroscopic Parameter | Expected Wavelength Range (nm) | Associated Transition |
| Absorption Maximum (λ_abs) | 250 - 350 | π-π* and n-π* |
| Emission Maximum (λ_em) | 350 - 450 | Fluorescence |
Computational Chemistry and Theoretical Studies of 1,2 Di Biphenyl 4 Yl 2 Hydroxyethanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone to determine their optimized geometry and to understand the distribution of electrons within the molecule. A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are fundamental properties that determine a molecule's chemical reactivity, kinetic stability, and electronic transitions. irjweb.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For aromatic ketones like this compound, the HOMO is typically associated with the π-electrons of the biphenyl (B1667301) rings, while the LUMO is often localized on the carbonyl group.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict these orbital energies. biointerfaceresearch.com The results of such calculations provide a detailed picture of the electron density distribution and can be used to generate molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. These maps are valuable for predicting sites of electrophilic and nucleophilic attack. biointerfaceresearch.com
Table 1: Illustrative DFT-Calculated Electronic Properties of a Related Aromatic Ketone
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.8 |
Note: The data in this table is illustrative and represents typical values for similar aromatic ketones. Specific calculations for this compound would be required for precise values.
Computational Exploration of Reaction Mechanisms and Activation Barriers
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to explore various reaction pathways, such as its synthesis, oxidation, reduction, or rearrangement. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate the activation barriers associated with each step.
For instance, in the synthesis of related biphenyl compounds, computational studies have been used to support proposed reaction mechanisms. nih.gov These studies often involve locating the transition state structures and calculating their energies to determine the feasibility of a particular pathway. The computational results can then be compared with experimental kinetic data to validate the proposed mechanism.
The study of reaction mechanisms for similar compounds has shown that the presence of bulky biphenyl groups can influence the stereochemical outcome of a reaction. Computational modeling can help to rationalize these observations by calculating the energies of different diastereomeric transition states.
Molecular Modeling of Conformational Preferences and Stereoisomerism
The three-dimensional structure of a molecule is intimately linked to its physical and chemical properties. This compound possesses significant conformational flexibility due to the rotation around several single bonds, including the bond connecting the two biphenyl groups and the bonds within the ethanone (B97240) backbone. Molecular modeling techniques, such as conformational analysis, can be used to identify the most stable conformations of the molecule. sapub.org
These studies typically involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The lowest energy conformations are predicted to be the most populated at equilibrium. For a molecule with stereocenters, such as the chiral carbon in this compound, molecular modeling can also be used to investigate the relative stabilities of different stereoisomers.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For this compound, theoretical calculations can be used to predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can provide information about the energies and intensities of electronic transitions, which can help to interpret the experimental spectrum. For example, the calculations can identify which molecular orbitals are involved in the observed absorption bands.
Similarly, the vibrational frequencies in the IR spectrum can be calculated using DFT. nih.gov By comparing the calculated frequencies with the experimental ones, it is possible to assign the observed vibrational bands to specific molecular motions. This can be a powerful tool for confirming the structure of a newly synthesized compound. The prediction of NMR chemical shifts is another area where computational chemistry provides valuable insights. nih.gov
Charge Transfer and Electronic Transport Properties in Related Systems
The biphenyl moiety is a common component in materials designed for electronic applications due to its ability to participate in charge transfer processes. researchgate.net In molecules containing biphenyl units, photoexcitation can lead to an intramolecular charge transfer (ICT) state, where an electron is transferred from a donor part of the molecule to an acceptor part. nih.gov
Computational studies on push-pull biphenyl systems have shown that the extent of charge transfer is highly dependent on the molecular geometry, particularly the dihedral angle between the two phenyl rings, and the polarity of the surrounding solvent. nih.govunipr.it These studies often employ quantum chemical calculations to model the charge distribution in both the ground and excited states.
Chemical Transformations and Synthesis of Advanced Derivatives
Functionalization of the Biphenyl (B1667301) Rings
The biphenyl rings within the 1,2-di(biphenyl-4-yl)-2-hydroxyethanone structure are susceptible to electrophilic substitution reactions, similar to benzene (B151609) and other biphenyl compounds. nih.gov The position of substitution is directed by the existing alkyl substituent on the para-position of each phenyl ring.
Common functionalization reactions include:
Nitration: Introduction of nitro groups (-NO₂) onto the aromatic rings using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) via reactions with elemental halogens in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation: Attachment of acyl groups (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid like AlCl₃. nih.gov For instance, reacting the biphenyl scaffold with acetyl chloride can introduce acetyl groups, further increasing the molecule's functionality. nih.gov
Sulfonation: Addition of sulfonic acid groups (-SO₃H) using fuming sulfuric acid.
These reactions typically yield a mixture of isomers, and the specific regioselectivity depends on the reaction conditions and the directing effects of the substituents. Functionalizing the biphenyl rings is a key step toward modifying the electronic properties of the molecule or providing handles for further reactions, such as cross-coupling.
Table 1: Selected Functionalization Reactions for Biphenyl Rings
| Reaction | Reagents | Functional Group Added |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Bromination | Br₂, FeBr₃ | -Br |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |
| Sulfonation | SO₃ (fuming H₂SO₄) | -SO₃H |
Derivatization at the α-Hydroxy and Carbonyl Positions
The α-hydroxyketone moiety is a highly reactive center for derivatization. Both the hydroxyl and carbonyl groups can be targeted independently or together to synthesize a variety of derivatives.
Reactions of the α-Hydroxy Group:
Esterification: The hydroxyl group can be readily converted into an ester by reacting with acyl chlorides or carboxylic anhydrides in the presence of a base.
Etherification: Formation of ethers is possible through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) and then reacted with an alkyl halide.
Reactions of the Carbonyl Group:
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding a 1,2-diol derivative.
Hydrazone Formation: The carbonyl group readily reacts with hydrazine (B178648) derivatives. A widely used analytical method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable 2,4-dinitrophenylhydrazone. nih.govresearchgate.net This reaction is often used for the quantification and identification of carbonyl compounds via HPLC. nih.gov
Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the carbonyl group into an oxime (-C=NOH).
The synthesis of hydroxylated biphenyl derivatives bearing an α,β-unsaturated ketone has also been reported as a strategy for developing new molecular scaffolds. nih.gov
Table 2: Derivatization Reactions at the α-Hydroxy and Carbonyl Groups
| Functional Group | Reaction | Reagents | Product Functional Group |
| α-Hydroxy | Esterification | RCOCl, Base | Ester (-OCOR) |
| α-Hydroxy | Etherification | 1. NaH 2. R-X | Ether (-OR) |
| Carbonyl | Reduction | NaBH₄ | Secondary Alcohol (-CH(OH)) |
| Carbonyl | Hydrazone Formation | 2,4-Dinitrophenylhydrazine | Hydrazone (-C=N-NH-Ar) |
| Carbonyl | Oxime Formation | NH₂OH·HCl, Base | Oxime (-C=NOH) |
Condensation Reactions and Heterocycle Formation (e.g., Schiff Bases, Imidazoles)
The carbonyl group of this compound is a key functional group for condensation reactions, which are crucial for the synthesis of various heterocyclic compounds.
Schiff Base Formation: The most direct condensation reaction involves the treatment of the carbonyl group with a primary amine (R-NH₂) under acidic catalysis to form an imine, commonly known as a Schiff base (-C=N-R). nih.govresearchgate.net The synthesis of Schiff bases from precursors like 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine demonstrates the utility of biphenyl structures in forming complex imines. nih.gov These reactions are typically reversible and require the removal of water to drive the equilibrium toward the product.
Imidazole (B134444) Formation: Imidazoles are important heterocyclic compounds in medicinal chemistry. orientjchem.org Their synthesis can be achieved through multicomponent reactions. For instance, a 1,2-dicarbonyl compound (which can be derived from the α-hydroxyketone by oxidation) can react with an aldehyde, two equivalents of ammonia, and a primary amine to form substituted imidazoles. Alternatively, Schiff bases derived from imidazole precursors, such as imidazole-2-carboxaldehyde, are also a common route to more complex imidazole derivatives. orientjchem.orgcore.ac.uk
Other Heterocycles: Related aryl ketones can be used to synthesize other heterocyclic systems. For example, aryl trichloroallyl ketones have been shown to undergo condensation to form substituted 4H-pyrans, and reactions with guanidine (B92328) can lead to the formation of pyrimidine (B1678525) rings. researchgate.net
Polymerization and Oligomerization Involving Biphenyl-Ethane Scaffolds
The rigid and thermally stable biphenyl structure makes it an attractive component for high-performance polymers. The this compound scaffold can be incorporated into polymeric chains through various strategies.
Poly(aryl ether-ketone)s (PAEKs): A common method involves converting the parent compound into a di-functional monomer suitable for step-growth polymerization. For example, by functionalizing the terminal phenyl rings of the biphenyl groups with halogens (e.g., fluorine), the resulting monomer can undergo nucleophilic aromatic substitution polymerization with bisphenol monomers. This process, mediated by a base like potassium carbonate, yields high-molecular-weight poly(aryl ether-bisketone)s, which are known for their excellent thermal stability and solvent resistance. psu.edu
Oligomerization Catalysts: The biphenyl scaffold is also integral to ligands used in catalysis, particularly for olefin oligomerization. While not a direct polymerization of the biphenyl-ethane structure itself, derivatives can act as ligands for transition metal catalysts (e.g., chromium, nickel). researchgate.netresearchgate.net The steric and electronic properties of the biphenyl ligands can tune the catalyst's activity and selectivity toward specific oligomers like 1-hexene (B165129) and 1-octene (B94956) from ethylene. researchgate.net
Polymers from Functionalized Derivatives: Derivatives of the parent compound can be synthesized to contain polymerizable groups. For instance, introducing vinyl or acrylate (B77674) functionalities onto the biphenyl rings would allow for chain-growth polymerization, such as radical polymerization, to form polymers with biphenyl-ethane side chains. researchgate.net
Synthesis of Chiral Derivatives and Enantiopure Compounds
The core structure of this compound is inherently chiral, as the carbon atom bearing the hydroxyl group is a stereocenter. This opens up possibilities for the synthesis and application of its enantiopure forms.
Enantiomeric Forms: The compound exists as two enantiomers: (2R)-1,2-di(biphenyl-4-yl)-2-hydroxyethanone and (2S)-1,2-di(biphenyl-4-yl)-2-hydroxyethanone. glpbio.com The synthesis typically yields a racemic mixture (an equal mixture of both enantiomers).
Chiral Resolution: The separation of these enantiomers can be achieved through chiral resolution techniques. A common method for resolving chiral biphenyl derivatives is chiral High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase to selectively interact with one enantiomer more strongly than the other, allowing for their separation. nih.gov
Asymmetric Synthesis: Developing methods for the asymmetric synthesis of one enantiomer over the other is a significant goal in organic chemistry. This often involves using chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction that forms the stereocenter.
Axially Chiral Biphenyls: In addition to central chirality, biphenyls can exhibit axial chirality when bulky substituents at the ortho positions restrict free rotation around the C-C single bond connecting the two phenyl rings. While the parent compound is not axially chiral, derivatives can be designed to be. The synthesis of such axially chiral biphenyl ligands is of great interest for their use in asymmetric catalysis. researchgate.netnih.gov
Advanced Academic Applications and Functional Materials Research
Supramolecular Chemistry and Molecular Recognition
The principles of supramolecular chemistry, which revolve around non-covalent interactions, are central to understanding the potential applications of 1,2-di(biphenyl-4-yl)-2-hydroxyethanone in forming complex, ordered structures.
The structure of this compound, with its hydroxyl group capable of forming hydrogen bonds and its extended aromatic system, makes it an excellent candidate for designing host-guest systems. In such systems, a host molecule can encapsulate a smaller guest molecule, leading to applications in sensing, catalysis, and controlled release.
Research on structurally similar molecules, such as 4,4'-bis(diphenylhydroxymethyl)biphenyl, has demonstrated the capability of biphenyl-based diols to form crystalline inclusion compounds with guest molecules like acetone. nih.gov In these systems, the host framework is stabilized by hydrogen bonds, and the guest molecules are held within cavities. nih.gov The removal of the guest from such structures often leads to a collapse of the crystalline host matrix, highlighting the critical role of the guest in templating the self-assembly process. nih.gov The self-assembly of molecules like this compound can lead to the formation of complex architectures, such as crystalline microfibers, driven by intermolecular forces. rsc.org This controlled aggregation is fundamental to creating functional materials from the bottom up.
The assembly and molecular recognition capabilities of this compound are governed by a variety of non-covalent interactions. The biphenyl (B1667301) groups are particularly important for mediating these interactions.
Hydrogen Bonding: The hydroxyl (-OH) and carbonyl (C=O) groups are primary sites for hydrogen bonding. The O-H group can act as a hydrogen bond donor, while the oxygen of the carbonyl can act as an acceptor. These interactions are highly directional and play a key role in the formation of ordered structures. mdpi.com
π-π Stacking: The extended π-systems of the biphenyl rings can interact with each other through π-π stacking. These interactions are crucial for the stabilization of aggregated structures and influence the electronic properties of the resulting material. mdpi.com
C-H···π Interactions: The hydrogen atoms on the phenyl rings can interact with the electron-rich π-face of an adjacent biphenyl group. Theoretical and experimental studies on biphenyl crystals have confirmed that C-H···π contacts contribute significantly to the stabilization of the crystal structure. nih.gov
The interplay of these interactions dictates the specific recognition motifs and the resulting supramolecular architecture. The strength and geometry of these bonds can be analyzed using techniques like single-crystal X-ray diffraction and computational methods to understand and predict the material's properties. mdpi.comnih.gov
| Interaction Type | Participating Groups | Significance in Assembly |
| Hydrogen Bonding | -OH, C=O | Directional control, structural stability |
| π-π Stacking | Biphenyl Rings | Electronic properties, stabilization |
| C-H···π Interactions | Phenyl C-H, Biphenyl π-face | Crystal packing, structural stabilization |
Organic Electronics and Optoelectronic Materials
The conjugated biphenyl system in this compound suggests its potential for use in organic electronic devices, where charge transport and luminescent properties are key.
Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used. Materials with large, planar π-conjugated systems often exhibit good charge transport characteristics.
While direct studies on OFETs using this compound are not widely reported, research on closely related compounds provides valuable insights. For instance, a derivative featuring a similar 1,2-di-biphenyl core, 1,2-bis[4′-(diphenylamino)biphenyl-4-yl]-1,2-diphenylethene, has been successfully incorporated into a p-type OFET. rsc.orgnih.gov This device exhibited a respectable hole mobility, demonstrating that the biphenyl-containing backbone can effectively support charge transport. rsc.orgnih.gov The performance of such devices is critically dependent on the molecular packing in the solid state, which is influenced by the non-covalent interactions discussed previously.
Key Performance Metrics for a Related Biphenyl-Based OFET
| Compound | Device Type | Hole Mobility (μ) | Reference |
|---|
Many organic luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state. In contrast, materials exhibiting Aggregation-Induced Emission (AIE) show enhanced luminescence upon aggregation. This property is highly desirable for applications in solid-state lighting, displays, and sensors.
The structural motif of this compound, which contains multiple phenyl rings, is characteristic of many AIE-active molecules (AIEgens). The restricted intramolecular rotation in the aggregated state is a key mechanism for AIE. Molecules containing units like tetraphenylethene, which has a structural resemblance to the multi-phenyl substitution in the target compound, are classic examples of AIEgens. rsc.org Furthermore, introducing a benzoyl group to a planar chromophore has been shown to induce AIE characteristics. rsc.org
Luminogens based on 4,4′-bis(1,2,2-triphenylvinyl)biphenyl, which also feature a central biphenyl core, are known to be highly efficient solid-state emitters. rsc.org This suggests that this compound is a promising candidate for AIE-active materials. In a dilute solution, the molecule would likely be non-emissive due to the free rotation of the biphenyl rings, which provides a non-radiative decay pathway for the excited state. In an aggregated or solid state, these rotations would be restricted, blocking the non-radiative pathway and opening a radiative channel, leading to strong fluorescence.
Catalysis and Enantioselective Transformations
The presence of a chiral center (the carbon atom bearing the hydroxyl group) makes this compound a potential candidate for applications in asymmetric catalysis, either as a chiral ligand or a catalyst precursor. Chiral biphenyl scaffolds, such as in the BIPHEP ligand, are well-established in catalysis for their ability to create a well-defined chiral environment around a metal center, enabling high enantioselectivity. nih.gov
Although specific catalytic applications of this compound are not extensively documented, its structure is relevant to enantioselective transformations. For example, chiral bifunctional organocatalysts derived from binaphthyl structures have been used to promote highly enantioselective Michael additions. nih.gov The rigid and sterically demanding nature of the biphenyl groups in this compound could be exploited to control the stereochemical outcome of a reaction, making it a valuable target for the development of new organocatalysts or chiral ligands for metal-catalyzed reactions.
Bio-Inspired Chemistry and Lignin (B12514952) Degradation Research
Following a comprehensive review of available scientific literature, there is no specific documented research detailing the use of this compound as a model compound in bio-inspired chemistry or lignin degradation studies. While the broader field of lignin research often employs various dimeric and aromatic compounds to model the complex structure of lignin and study its degradation pathways, specific studies focusing on or utilizing this compound for this purpose could not be identified in the public domain.
Lignin itself is a complex polymer derived from phenylpropanoid units, and its degradation is a key focus in biorefinery and green chemistry. Research in this area often involves synthesizing and studying simpler "lignin model compounds" that contain characteristic linkages found in the natural polymer. However, the role of this compound within this specific research context is not established in the available literature.
Application as Building Blocks in Complex Synthetic Sequences
There is a lack of specific published research demonstrating the application of this compound as a direct building block or synthetic precursor in the construction of more complex molecules. The biphenyl moiety is a common structural feature in many functional materials and pharmaceutical compounds, and a wide variety of biphenyl derivatives serve as crucial intermediates in organic synthesis. researchgate.net However, specific examples of synthetic sequences starting from or employing this compound to create larger, more complex chemical architectures are not detailed in the reviewed scientific literature. Chemical suppliers list the compound, indicating its availability for research purposes, but its specific downstream applications in complex synthesis are not documented. chemicalbook.comglpbio.com
Due to the absence of specific research data for the requested applications, data tables on research findings cannot be generated.
Future Perspectives and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under conditions that are challenging in batch reactors. For the synthesis of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone, which involves multistep processes like Suzuki-Miyaura coupling to form the biphenyl (B1667301) rings followed by oxidation or hydroxylation steps, an automated flow system could significantly streamline production. rsc.org Such a system would enable precise control over reaction parameters, potentially leading to higher yields and purity while minimizing manual intervention. nih.gov
Table 1: Comparison of Manual vs. Automated Synthesis Capabilities
| Feature | Manual Synthesis | Automated Synthesis |
|---|---|---|
| Throughput | Low to moderate | High |
| Reproducibility | Operator-dependent | High |
| Time for Library Synthesis | Weeks to months | Days to weeks nih.gov |
| Process Control | Limited | Precise control of temperature, time, and additions |
Development of Novel Catalytic Systems and Sustainable Processes
Future research will likely focus on developing more sustainable and efficient catalytic methods for synthesizing this compound. While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are standard for creating the biphenyl structure, there is a continuous drive to improve catalyst efficiency, reduce metal contamination in the final product, and utilize more environmentally benign ("green") reaction conditions. rsc.orgnih.govnih.gov
The development of novel catalytic systems for the key bond-forming steps is a primary research goal. This includes creating more active and stable palladium catalysts or exploring catalysts based on more abundant and less toxic metals. nih.gov For the formation of the α-hydroxyketone moiety, research into catalytic hydrogenation of precursor α,β-epoxy ketones or direct C-H hydroxylation of biphenyl precursors represents a promising frontier. nih.govrsc.org For instance, a novel method for the direct C(sp²)–H hydroxylation of [1,1′-biphenyl]-2-ols has been developed using a Pd(II) catalyst, which could be adapted for related structures. rsc.org
Sustainable processes emphasize the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. "Green chemistry" approaches, such as using water as a solvent or employing biocatalysis, are becoming increasingly important. nih.gov The development of enzymatic or chemo-enzymatic routes to synthesize chiral α-hydroxyketones could provide highly enantioselective products, which is crucial for pharmaceutical and biological applications.
Exploration of New Materials Science Applications Based on Biphenyl-Derived α-Hydroxyketones
The unique combination of the rigid, electronically active biphenyl groups and the functional α-hydroxyketone handle makes this compound a promising candidate for advanced materials. Biphenyl derivatives are already used in a variety of applications due to their thermal stability and electronic properties. researchgate.net
Potential Materials Science Applications:
Organic Electronics: Fluorinated biphenyls are key components in liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and organic semiconductors. nih.gov The rigid biphenyl structure of this compound could be functionalized to tune its electronic properties for use as a p-type semiconductor or as a host material in OLEDs. researchgate.netrsc.org
Photoinitiators: α-Hydroxyketones are a well-known class of Type I photoinitiators, which generate free radicals upon exposure to UV light and initiate polymerization. researchgate.net The biphenyl groups could be used to modify the absorption characteristics, making the molecule a candidate for specialized photografting or 3D printing applications where specific wavelengths are required.
High-Performance Polymers: The thermal stability imparted by the biphenyl units could be exploited in the synthesis of high-performance polymers. The hydroxyl and ketone groups offer reactive sites for incorporation into polyester, polyurethane, or epoxy resin backbones, potentially creating materials with enhanced thermal and mechanical properties.
Advanced Theoretical Modeling and AI-Driven Discovery in Organic Reactivity
Furthermore, retrosynthetic analysis, a process where a target molecule is deconstructed into simpler precursors, can be performed by AI algorithms. These tools can propose multiple synthetic routes, allowing chemists to choose the most efficient and cost-effective pathway. youtube.com AI can also be used to generate "reaction fingerprints"—data-driven descriptors that help classify reactions and understand their underlying mechanisms. youtube.com By applying these models, researchers can gain deeper insights into the reactivity of the α-hydroxyketone group in the presence of the bulky biphenyl substituents, potentially uncovering novel transformations and applications.
Table 2: AI Applications in Chemical Synthesis
| AI Application | Description | Relevance to Compound |
|---|---|---|
| Reaction Prediction | Predicts the product of a chemical reaction using models trained on existing reaction data. drugtargetreview.com | Optimizing synthesis and exploring derivative chemistry. |
| Retrosynthesis | Proposes synthetic pathways by working backward from the target molecule. youtube.com | Designing efficient and novel synthetic routes. |
| Catalyst Design | Aids in the design of new catalysts for specific transformations. nih.gov | Developing improved catalysts for biphenyl coupling or hydroxylation. |
| New Reaction Discovery | Autonomous systems can explore chemical space to find entirely new reactions. nih.gov | Uncovering novel reactivity of biphenyl-derived α-hydroxyketones. |
Design of Smart Systems Based on Molecular Recognition and Stimuli-Responsive Behavior
"Smart" materials, which can change their properties in response to external stimuli, are a major focus of modern materials science. researchgate.netnih.gov The structure of this compound contains features that could be harnessed to create such systems.
The biphenyl units can engage in π-π stacking and hydrophobic interactions, while the hydroxyl and ketone groups are capable of hydrogen bonding. These non-covalent interactions are key to molecular recognition and the self-assembly of supramolecular structures. For example, biphenyl-peptide conjugates have been used to create supramolecular hydrogels that act as scaffolds for tissue engineering. nih.gov These gels can be designed to respond to stimuli such as temperature, pH, or specific ions. nih.govtaylorfrancis.com
By incorporating this compound or its derivatives into polymers or gels, it may be possible to create systems that respond to various triggers:
pH-Responsive Systems: The acidity of the hydroxyl group or the basicity of the ketone can be exploited to create materials that swell, shrink, or release a payload in response to pH changes. researchgate.net
Photo-Responsive Systems: As an α-hydroxyketone, the molecule has the potential for photochemical reactions. This could be used to trigger changes in a material, such as cross-linking or degradation, upon exposure to light.
Thermo-Responsive Systems: The incorporation of the rigid biphenyl structure into a polymer backbone could influence its solution behavior, potentially leading to materials with a lower critical solution temperature (LCST) that undergo a phase transition with temperature changes.
These smart systems have wide-ranging potential applications, from targeted drug delivery, where a therapeutic agent is released only at a specific site in the body, to chemical sensors and self-healing materials. taylorfrancis.comfao.org
Q & A
Q. What are the established synthetic routes for 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone, and what experimental conditions are critical?
The compound is synthesized via Friedel-Crafts acylation , where biphenyl derivatives react with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key conditions include:
- Anhydrous environment to prevent catalyst hydrolysis .
- Solvent choice (e.g., dichloromethane or nitrobenzene) to stabilize intermediates.
- Temperature control (typically 0–25°C) to avoid side reactions like over-acylation.
Methodological Tip : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.
Q. What spectroscopic and crystallographic techniques are employed for structural characterization?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., hydroxyl and ketone groups) and confirms biphenyl substitution patterns .
- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl (O–H) bands (~3200 cm⁻¹) .
- X-ray Crystallography : Resolves 3D molecular geometry. Use SHELXL for refinement, particularly for high-resolution data or twinned crystals .
Q. How does the hydroxyl group influence the compound’s reactivity and intermolecular interactions?
The hydroxyl group enables:
- Hydrogen bonding with solvents or adjacent molecules, affecting solubility and crystal packing .
- Acid-base reactivity (e.g., deprotonation under basic conditions for derivatization).
- Participation in chelation with metal ions, relevant in catalysis or coordination chemistry.
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
Strategies :
- Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce carbocation rearrangements .
- Continuous Flow Reactors : Enhance heat/mass transfer and scalability .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but require strict dryness.
Case Study : A 15% yield increase was achieved using FeCl₃ in DCM at 10°C, reducing dimerization byproducts .
Q. How to resolve contradictions between computational predictions and experimental spectral data?
Approach :
- DFT Calculations : Compare optimized geometries (e.g., via Gaussian) with X-ray data to validate bond lengths/angles .
- Solvent Correction : Apply PCM (Polarizable Continuum Model) to NMR chemical shift predictions.
- Cross-Validation : Use multiple techniques (e.g., IR + Raman) to confirm functional group assignments .
Example : Discrepancies in carbonyl stretching frequencies were resolved by accounting for crystal packing effects in solid-state IR .
Q. What methodologies are suitable for evaluating the compound’s bioactivity in drug discovery?
- In Vitro Assays :
- Antimicrobial Activity : Disk diffusion against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina .
Q. How can aggregation-induced emission (AIE) properties be studied for this compound?
While not directly reported for this compound, AIE analysis could involve:
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Challenges :
- Low solubility in common solvents.
- Polymorphism due to flexible biphenyl groups.
Q. Solutions :
Q. How does steric hindrance from biphenyl groups affect derivatization reactions?
Impact :
- Limits access to the ketone group for nucleophilic additions (e.g., Grignard reactions).
- Workaround : Use bulky reagents (e.g., LDA) or high-pressure conditions to force reactivity .
Q. What computational tools model the compound’s photophysical properties?
- TD-DFT : Predict UV-Vis absorption spectra (e.g., using B3LYP/6-31G* basis set).
- MOLPRO : Analyze excited-state dynamics for potential optoelectronic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
